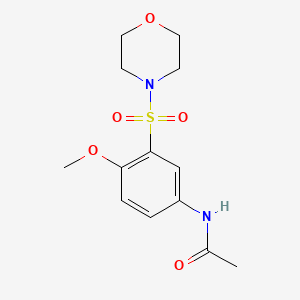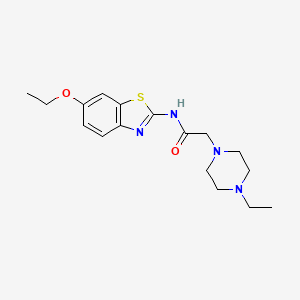![molecular formula C18H28N2O B5255686 2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide](/img/structure/B5255686.png)
2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide is a synthetic organic compound that features a piperidine ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions, where the piperidine ring undergoes substitution with a phenyl halide in the presence of a base.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Phenyl halides, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups attached to the piperidine ring or phenyl group.
Scientific Research Applications
2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a biological response. The piperidine ring and phenyl group play crucial roles in binding to these targets, while the propanamide moiety may influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}butanamide: Similar structure with a butanamide moiety instead of propanamide.
2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}acetamide: Similar structure with an acetamide moiety instead of propanamide.
Uniqueness
2,2-dimethyl-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and phenyl group enhances its binding affinity to molecular targets, while the propanamide moiety influences its solubility and stability .
Properties
IUPAC Name |
2,2-dimethyl-N-[1-(4-piperidin-1-ylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14(19-17(21)18(2,3)4)15-8-10-16(11-9-15)20-12-6-5-7-13-20/h8-11,14H,5-7,12-13H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTIKJSHIGCJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-CHLORO-4-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B5255603.png)
![4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5255609.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B5255617.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(1-phenylethyl)acrylamide](/img/structure/B5255619.png)



![N-butyl-N-isopropyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5255650.png)
![(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B5255654.png)
![N-[2-(tert-butylcarbamoylamino)-6-methylphenyl]-2-methoxyacetamide](/img/structure/B5255661.png)
![5-(aminosulfonyl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-2-methoxybenzamide](/img/structure/B5255672.png)
![N,N,2-trimethyl-7-(1,2,3,4-tetrahydroquinolin-8-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5255692.png)
![7-[(2,8-dimethyl-4-quinolinyl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5255700.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5255703.png)
